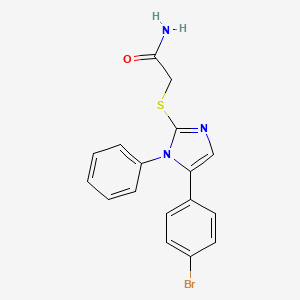
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was evaluated against bacterial (Gram positive and Gram negative) and fungal species .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(4-bromophenyl)-2-((4-bromophenyl)thio)acetamide, have been reported. It has a molecular weight of 366.279 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide has been a subject of interest due to its potential in the synthesis of derivatives with significant antimicrobial activities. Research has shown that derivatives synthesized from this compound exhibit promising activity against a range of microbial species. For example, a study explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which displayed varying degrees of antimicrobial efficacy, highlighting the compound's utility in developing antimicrobial agents (Gul et al., 2017).
Anticancer Activities
The compound also shows potential in the synthesis of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their antitumor activities. For instance, a study synthesized new derivatives that were screened against a panel of human tumor cell lines, revealing that some compounds exhibited considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). Another research synthesized derivatives focusing on anticancer activities against melanoma-type cell lines, demonstrating the versatility of the compound in contributing to the development of novel anticancer drugs (Duran & Demirayak, 2012).
Applications in Heterocyclic Syntheses
The compound serves as a versatile precursor in heterocyclic chemistry, enabling the synthesis of a variety of heterocyclic compounds with potential biological activities. Research indicates its utility in one-pot cascade reactions for synthesizing diverse heterocyclic structures, which could be of significant interest in pharmaceutical chemistry due to their potential biological applications (Schmeyers & Kaupp, 2002).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its targets, altering their function and leading to downstream effects.
Biochemical Pathways
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit promising antimicrobial activity and were found to be active against certain cancer cell lines . This suggests that the compound may have similar effects.
Safety and Hazards
While specific safety and hazard information for “2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide” is not available, similar compounds such as 4’-Bromoacetanilide are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-13-8-6-12(7-9-13)15-10-20-17(23-11-16(19)22)21(15)14-4-2-1-3-5-14/h1-10H,11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAGBNCNSUKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)
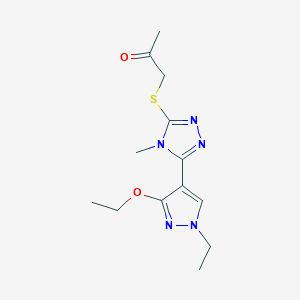

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
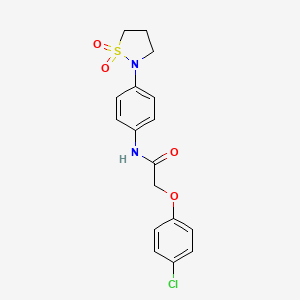
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

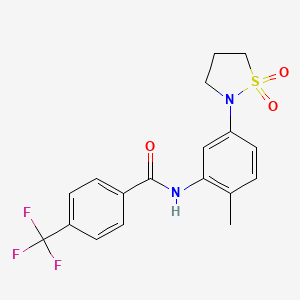
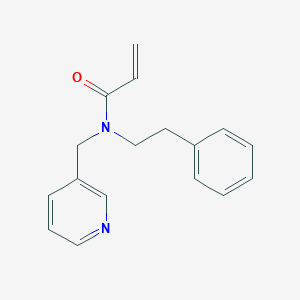

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)